molecular formula C15H9N3O B12878189 3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile

3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile

Cat. No.: B12878189
M. Wt: 247.25 g/mol
InChI Key: ULNTYAXLHKONNQ-UHFFFAOYSA-N
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Description

3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile is a heterocyclic compound that contains both pyridine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the pyridine and benzonitrile moieties. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts or solvents.

Chemical Reactions Analysis

3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine or oxazole rings, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile can be compared with other similar compounds, such as:

    3-(2-(Pyridin-3-yl)oxazol-4-yl)benzonitrile: This compound has a similar structure but with the pyridine ring in a different position.

    3-(2-(Pyridin-4-yl)oxazol-4-yl)benzonitrile: Another similar compound with the pyridine ring in a different position.

    3-(2-(Pyridin-2-yl)oxazol-5-yl)benzonitrile: This compound has the oxazole ring in a different position. The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to these similar compounds.

Properties

Molecular Formula

C15H9N3O

Molecular Weight

247.25 g/mol

IUPAC Name

3-(2-pyridin-2-yl-1,3-oxazol-4-yl)benzonitrile

InChI

InChI=1S/C15H9N3O/c16-9-11-4-3-5-12(8-11)14-10-19-15(18-14)13-6-1-2-7-17-13/h1-8,10H

InChI Key

ULNTYAXLHKONNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CO2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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